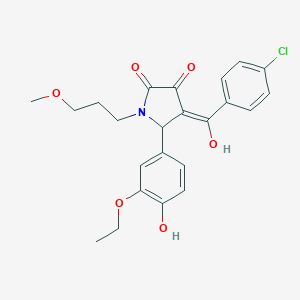
methyl-N-(4-methylbenzoyl)homocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-N-(4-methylbenzoyl)homocysteine (MMBHC) is a chemical compound that has been widely studied for its potential use in scientific research. MMBHC is a homocysteine derivative that has been modified with a methylbenzoyl group, which has been shown to enhance its stability and solubility. In
作用機序
The mechanism of action of methyl-N-(4-methylbenzoyl)homocysteine involves its interaction with the enzymes involved in homocysteine metabolism. methyl-N-(4-methylbenzoyl)homocysteine has been shown to inhibit the activity of the enzyme betaine-homocysteine methyltransferase (BHMT), which is responsible for the conversion of homocysteine to methionine. This inhibition leads to an accumulation of homocysteine, which can then be used to study the effects of various compounds and drugs on this process.
Biochemical and Physiological Effects
methyl-N-(4-methylbenzoyl)homocysteine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that methyl-N-(4-methylbenzoyl)homocysteine can inhibit the activity of BHMT, as well as other enzymes involved in homocysteine metabolism. In vivo studies have shown that methyl-N-(4-methylbenzoyl)homocysteine can increase the levels of homocysteine in the blood, which can then be used to study the effects of various compounds and drugs on this process.
実験室実験の利点と制限
One of the main advantages of using methyl-N-(4-methylbenzoyl)homocysteine in lab experiments is its stability and solubility. methyl-N-(4-methylbenzoyl)homocysteine is a highly stable compound that can be stored for long periods of time without degradation. Additionally, methyl-N-(4-methylbenzoyl)homocysteine is highly soluble in water, which makes it easy to use in various biochemical assays.
However, one of the limitations of using methyl-N-(4-methylbenzoyl)homocysteine in lab experiments is its potential toxicity. methyl-N-(4-methylbenzoyl)homocysteine has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, methyl-N-(4-methylbenzoyl)homocysteine is relatively expensive compared to other compounds used in homocysteine metabolism research.
将来の方向性
There are several future directions for the use of methyl-N-(4-methylbenzoyl)homocysteine in scientific research. One potential direction is the development of new drugs and compounds that can target the enzymes involved in homocysteine metabolism. methyl-N-(4-methylbenzoyl)homocysteine can be used as a tool for screening these compounds and determining their efficacy.
Another potential direction is the use of methyl-N-(4-methylbenzoyl)homocysteine in the development of new diagnostic tests for homocysteine-related diseases. methyl-N-(4-methylbenzoyl)homocysteine can be used as a standard for measuring homocysteine levels in the blood, which can then be used to diagnose and monitor various health conditions.
Conclusion
In conclusion, Methyl-N-(4-methylbenzoyl)homocysteine (methyl-N-(4-methylbenzoyl)homocysteine) is a homocysteine derivative that has been widely studied for its potential use in scientific research. methyl-N-(4-methylbenzoyl)homocysteine has been used to study the enzymes involved in homocysteine metabolism, as well as the effects of various drugs and compounds on this process. methyl-N-(4-methylbenzoyl)homocysteine has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of methyl-N-(4-methylbenzoyl)homocysteine involves the reaction of homocysteine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The resulting product is methyl-N-(4-methylbenzoyl)homocysteine, which can be purified using various chromatographic techniques.
科学的研究の応用
Methyl-N-(4-methylbenzoyl)homocysteine has been used extensively in scientific research as a tool for studying the metabolism of homocysteine. Homocysteine is an amino acid that is produced during the metabolism of methionine, and elevated levels of homocysteine have been associated with various health conditions such as cardiovascular disease, Alzheimer's disease, and stroke. methyl-N-(4-methylbenzoyl)homocysteine has been used to study the enzymes involved in homocysteine metabolism, as well as the effects of various drugs and compounds on this process.
特性
製品名 |
methyl-N-(4-methylbenzoyl)homocysteine |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC名 |
2-[(4-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-3-5-10(6-4-9)12(15)14-11(13(16)17)7-8-18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
ROAVZYTYQIFLQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B257626.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)


methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)

![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)